molecular formula C13H20N2 B12283003 Benzenamine, 4-[(4-aminocyclohexyl)methyl]- CAS No. 879553-01-2

Benzenamine, 4-[(4-aminocyclohexyl)methyl]-

Cat. No.: B12283003
CAS No.: 879553-01-2
M. Wt: 204.31 g/mol
InChI Key: NRVOGWCXEOJNFS-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-aminocyclohexyl)methyl]-: is an organic compound with the molecular formula C13H20N2 4-[(4-aminocyclohexyl)methyl]aniline . This compound is characterized by the presence of a benzenamine group attached to a cyclohexyl ring via a methylene bridge, which also bears an amino group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- typically involves the reaction of 4-aminobenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C) , can also be employed to facilitate the reaction and improve selectivity. The product is typically purified by recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-[(4-aminocyclohexyl)methyl]- undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones , nitro compounds , amines , amides , and sulfonamides , depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and polymers .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes for imaging applications .

Medicine: In the medical field, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways .

Industry: Industrially, the compound is used in the manufacture of rubber additives, corrosion inhibitors, and specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their catalytic activity. It can also interact with receptors and ion channels , modulating their function and influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 4-methoxy-N-methyl-
  • Benzenamine, 4-(4-aminocyclohexyl)methyl-

Comparison: Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is unique due to the presence of both a benzenamine group and a cyclohexyl ring, which imparts distinct chemical and physical properties. Compared to Benzenamine, 4,4’-methylenebis- , which has two benzenamine groups connected by a methylene bridge, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- exhibits different reactivity and applications. Similarly, Benzenamine, 4-methoxy-N-methyl- has a methoxy group and a methyl group, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

4-[(4-aminocyclohexyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-2,5-6,11,13H,3-4,7-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOGWCXEOJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067391, DTXSID401246316
Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
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Record name 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine
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Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28480-77-5, 879553-01-2
Record name 4-[(4-Aminocyclohexyl)methyl]aniline
Source CAS Common Chemistry
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Record name Benzenamine, 4-((4-aminocyclohexyl)methyl)-
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Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
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Record name Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
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Record name 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine
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Record name α-(4-aminocyclohexyl)-ptoluidine
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